molecular formula C9H7BrO3 B8066285 2-Bromo-5-hydroxycinnamic acid

2-Bromo-5-hydroxycinnamic acid

Cat. No.: B8066285
M. Wt: 243.05 g/mol
InChI Key: SLVPPXUZQQPQJU-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the fifth position on the aromatic ring. This compound belongs to the class of hydroxycinnamic acids, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxycinnamic acid typically involves a multi-step reaction. One common method includes the following steps:

    Bromination: The introduction of a bromine atom to the aromatic ring. This can be achieved using bromine or a brominating agent in the presence of a catalyst.

    Hydroxylation: The introduction of a hydroxyl group at the desired position. This can be done using a hydroxylating agent under specific reaction conditions.

For example, a multi-step reaction involving [RuCl2(p-cymene)]2, copper(II) acetate monohydrate, and silver hexafluoroantimonate in 1,2-dimethoxyethane at 100°C for 12 hours, followed by treatment with lithium hydroxide monohydrate in tetrahydrofuran, water, and methanol at 80°C for 12 hours, can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-hydroxycinnamic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Bromo-5-hydroxycinnamic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxycinnamic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anticancer effects are mediated by the inhibition of cell survival pathways, modulation of gene expression, and induction of oxidative stress and DNA damage .

Comparison with Similar Compounds

2-Bromo-5-hydroxycinnamic acid can be compared with other hydroxycinnamic acid derivatives, such as:

  • Caffeic Acid
  • Ferulic Acid
  • Sinapic Acid
  • Chlorogenic Acid
  • Rosmarinic Acid

Uniqueness:

These unique features make this compound a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(2-bromo-5-hydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVPPXUZQQPQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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